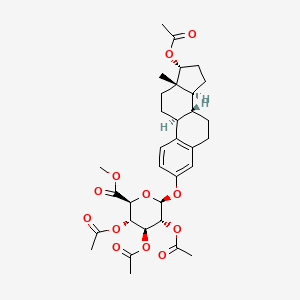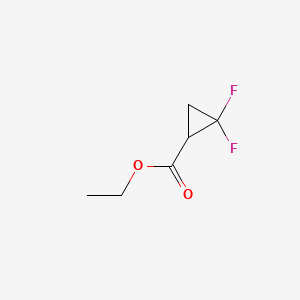![molecular formula C8H8N4 B583736 2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene CAS No. 150100-72-4](/img/structure/B583736.png)
2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine is a heterocyclic compound that features a unique fusion of pyrazole and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under acidic or basic conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to achieve large-scale production.
Analyse Chemischer Reaktionen
1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted products.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities, including enzyme inhibition and antimicrobial properties.
The uniqueness of 1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine lies in its distinct structural features and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
150100-72-4 |
|---|---|
Molekularformel |
C8H8N4 |
Molekulargewicht |
160.18 |
IUPAC-Name |
4,9-dihydropyrazolo[5,6]pyrazolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8N4/c1-2-11-6-7-4-9-10-5-8(7)12(11)3-1/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
WRVOSZRVTGOAFW-UHFFFAOYSA-N |
SMILES |
C1C=CN2N1C3=CN=NCC3=C2 |
Synonyme |
1H,6H-Pyrazolo[1,2:1,2]pyrazolo[3,4-d]pyridazine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


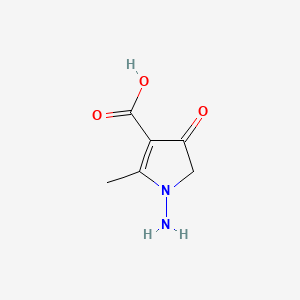
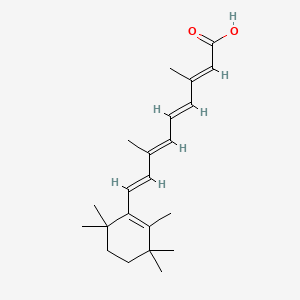

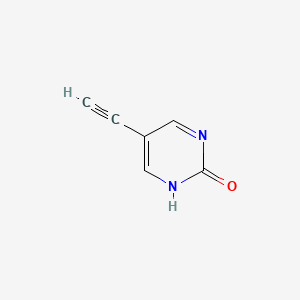
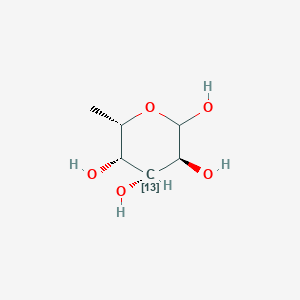

![2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate](/img/structure/B583665.png)
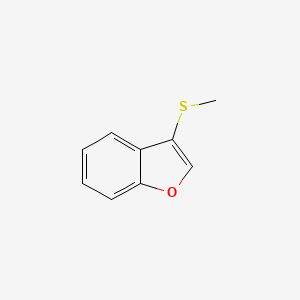
![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)
